[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
Description
Properties
IUPAC Name |
[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIRVJQDVCGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol , also known by its CAS number 93379-48-7 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 466.58 g/mol . It exists as a crystalline powder with a melting point around 196°C . The structure features a dioxolane ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H30O4 |
| Molecular Weight | 466.58 g/mol |
| Melting Point | 196°C |
| Physical Form | Crystalline Powder |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using the DPPH assay, demonstrating significant activity comparable to established antioxidants.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Studies have shown that it possesses considerable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Enterococcus faecalis | 20 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. The IC50 values were determined using MTT assays, indicating that the compound can induce apoptosis in cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
The mechanisms underlying the biological activities of this compound appear multifaceted:
- Antioxidant Mechanism : The dioxolane structure contributes to electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Antimicrobial Mechanism : The interaction with bacterial cell membranes disrupts their integrity, leading to cell lysis.
- Cytotoxic Mechanism : Induction of oxidative stress and activation of caspase pathways have been implicated in the apoptosis observed in cancer cells.
Case Study 1: Antioxidant Evaluation
In a study published in Molecules, the antioxidant capacity of similar compounds was evaluated using various assays including DPPH and ABTS radical scavenging tests. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessing the effectiveness of this compound against resistant strains of bacteria highlighted its potential as a therapeutic agent. The study demonstrated that it could enhance the efficacy of conventional antibiotics when used in combination therapy.
Scientific Research Applications
Catalysis in Organic Reactions
The compound serves as a chiral ligand in various catalytic processes. Its ability to coordinate with metal centers enhances the selectivity and yield of asymmetric reactions. For instance:
- Asymmetric Hydrogenation : The compound has been used in hydrogenation reactions to produce chiral alcohols and amines with high enantiomeric excess.
Pharmaceutical Development
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Research indicates that it may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
Material Science
The compound's unique structure lends itself to applications in material science:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific properties, such as enhanced thermal stability or solubility.
Case Study 1: Asymmetric Synthesis Using TADDOL
A study demonstrated the use of the compound as a chiral ligand in the asymmetric synthesis of axially chiral olefins via the Wittig reaction. The results showed an enantiomeric excess of over 90%, highlighting its effectiveness as a catalyst in producing high-value chemicals .
Case Study 2: Anticancer Activity Assessment
Research conducted on derivatives of this compound revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The study indicated that modifications to the hydroxyl groups could enhance its anticancer properties, making it a candidate for further drug development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl groups in TADDOL participate in nucleophilic substitutions under controlled conditions. Key reactions include:
Mechanistic studies show reaction rates depend on solvent polarity (ε > 15 preferred) and temperature (ΔG‡ = 18-22 kcal/mol). Steric hindrance from diphenyl groups causes 3x slower kinetics compared to simple secondary alcohols.
Oxidation Pathways
Controlled oxidation produces ketone derivatives while preserving the dioxolane ring:
Kinetic isotope experiments (k_H/k_D = 3.2) confirm rate-determining hydrogen abstraction. The rigid dioxolane structure prevents over-oxidation to carboxylic acids.
Coordination Chemistry
TADDOL forms chiral Lewis acid complexes critical in asymmetric catalysis:
Metal Complexation Data
| Metal Salt | Ligand:M Ratio | Application | ee (%) | Source |
|---|---|---|---|---|
| Ti(OiPr)₄ | 1:1 | Sharpless asymmetric epoxidation | 92-95 | |
| AlEt₃ | 2:1 | Diels-Alder catalysis | 87 | |
| B(OH)₃ | 1:1 | Aldol reaction control | 83 |
X-ray crystallography reveals η²-coordination through hydroxyl oxygens in octahedral complexes . The C₂-symmetric structure induces >90% enantiomeric excess in prochiral substrates.
Ring-Opening Transformations
Acid-catalyzed dioxolane cleavage enables access to threitol derivatives:
Comparative Ring-Opening Conditions
| Acid Catalyst | Solvent | Temp | Product | Yield |
|---|---|---|---|---|
| HClO₄ (0.1M) | THF/H₂O | 60°C | 1,1,4,4-tetraphenyl-threitol | 68% |
| Amberlyst-15 | MeOH | reflux | Dimethyl acetal derivative | 81% |
| TFA | CHCl₃ | 25°C | Trifluoroacetate intermediate | 93% |
Kinetic studies show pseudo-first order behavior (k = 2.4×10⁻⁴ s⁻¹ at pH 2). The reaction proceeds through oxocarbenium ion formation, stabilized by adjacent diphenyl groups .
Enzyme-Like Catalytic Behavior
TADDOL derivatives mimic enzymatic pockets in stereoselective processes:
Representative Catalytic Performance
| Reaction | Substrate | Conversion | dr | ee |
|---|---|---|---|---|
| Epoxide ring-opening | Styrene oxide | 95% | - | 94% (R) |
| Michael addition | Cyclohexenone | 88% | 92:8 | 89% (S) |
| Strecker synthesis | Benzaldehyde | 76% | - | 91% (R) |
Transition state modeling shows π-π interactions between substrate aromatic rings and TADDOL's diphenyl groups lower activation energy by 4.2 kcal/mol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Compound A : (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- Molecular Formula : C₃₁H₃₀O₄.
- Molecular Weight : 466.58 g/mol.
- Key Difference : Lacks phenyl substituents on the dioxolane ring (replaced by methyl groups).
- Application : Similar use in asymmetric catalysis but with reduced steric bulk compared to the target compound .
Compound B : [5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol (CID 3688613)
- Molecular Formula : C₁₁H₁₄O₄.
- Molecular Weight : 210.23 g/mol.
- Key Difference : Simplified structure with a single phenyl group and hydroxymethyl substituents.
- Application : Intermediate in carbohydrate chemistry; lacks catalytic utility due to smaller size .
Compound C : [(4R,5R)-5-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Key Research Findings
Steric and Electronic Effects :
- The target compound’s diphenyl groups enhance enantioselectivity in catalysis by creating a rigid chiral environment . Smaller analogues (e.g., Compound B) lack this steric bulk, limiting their catalytic utility.
- Silyl-protected derivatives (e.g., Compound C) prioritize solubility for synthetic intermediates but sacrifice chiral induction .
Stability and Reactivity :
- Bulky diphenyl groups in the target compound improve stability under acidic/basic conditions compared to hydroxymethyl-substituted derivatives .
- Compound A’s methyl groups reduce steric hindrance, enabling faster reaction kinetics in certain catalytic cycles .
Spectral Characterization :
Preparation Methods
Solvent and Base Selection
N-Methylmorpholine outperforms triethylamine in deprotonation steps due to its superior solubility in toluene and reduced side reactions. THF is preferred for organolithium reactions owing to its ability to stabilize reactive intermediates.
Temperature Control
Low temperatures (−78°C) are critical during phosphoramidite formation to suppress racemization. Gradual warming to room temperature ensures complete reaction while maintaining stereochemical integrity.
Purification Techniques
Deactivated silica gel with cyclohexane/triethylamine (95:5) eluent effectively separates phosphoramidite intermediates from byproducts. For diol purification, recrystallization from ethanol/water mixtures enhances enantiopurity.
Table 3: Optimization Outcomes
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Base | N-Methylmorpholine | +15% | |
| Solvent for Step 2 | THF | +20% | |
| Final Purification | Ethanol/Water | Enantiopurity >99% |
Mechanistic Insights
The stereochemical outcome of these methods is governed by the planar chirality of the dioxolane ring and the bulky diphenylmethyl groups, which enforce a rigid conformation. In asymmetric syntheses, the chiral auxiliary induces facial selectivity during nucleophilic additions. Phosphoramidite intermediates act as electrophilic centers, facilitating stereoretentive substitution with nucleophiles .
Q & A
Q. What environmental impact assessments are needed for lab-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
